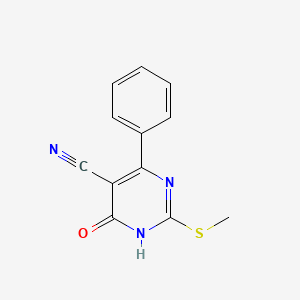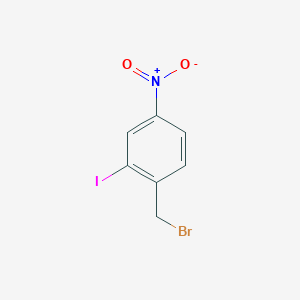
4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile
描述
4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is a heterocyclic compound with the molecular formula C12H9N3OS. This compound is part of the pyrimidine family, which is known for its diverse biological and pharmaceutical activities. The structure of this compound includes a pyrimidine ring substituted with hydroxy, methylsulfanyl, phenyl, and carbonitrile groups, making it a unique and versatile molecule in organic chemistry.
准备方法
The synthesis of 4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and malonic acid derivatives can be used. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the pyrimidine ring.
Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction parameters are common practices to enhance yield and purity in industrial settings.
化学反应分析
4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the nitrile group to an amine.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the reaction type and conditions used.
科学研究应用
4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with various molecular targets. The hydroxy and methylsulfanyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The phenyl and carbonitrile groups contribute to the compound’s overall stability and reactivity. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes.
相似化合物的比较
Similar compounds to 4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical applications, these compounds share the hydroxy and heterocyclic features.
4-Hydroxy-2-pyrones: These compounds are also heterocyclic and exhibit diverse biological activities.
Pyrimidine derivatives: Various substituted pyrimidines are studied for their biological and chemical properties.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-methylsulfanyl-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-17-12-14-10(8-5-3-2-4-6-8)9(7-13)11(16)15-12/h2-6H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMPGPIZKSTYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327779 | |
| Record name | NSC686027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
97693-21-5 | |
| Record name | NSC686027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-Ethyl-5-nitro-1H-benzo[D]imidazole](/img/structure/B3031976.png)



![2-[4-(Hexadecyloxy)phenyl]-3-(1-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-1,4-diol](/img/structure/B3031983.png)
